Methyl[3-(methylsulfanyl)propyl]amine
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Overview
Description
Methyl[3-(methylsulfanyl)propyl]amine, also known as N-methyl-3-(methylsulfanyl)-1-propanamine, is an organic compound with the molecular formula C5H13NS and a molecular weight of 119.23 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a propylamine chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[3-(methylsulfanyl)propyl]amine can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Methyl[3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl[3-(methylsulfanyl)propyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing group can participate in redox reactions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds and ionic interactions with biological molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propylamine: Similar structure but lacks the N-methyl group.
Cysteamine: Contains a similar sulfur group but has a different overall structure.
Methionine: An amino acid with a similar sulfur-containing side chain.
Uniqueness
Methyl[3-(methylsulfanyl)propyl]amine is unique due to its specific combination of a methylsulfanyl group and a propylamine chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
N-methyl-3-methylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZYZJSBQPNKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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